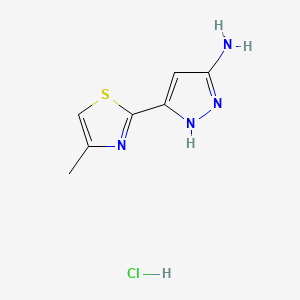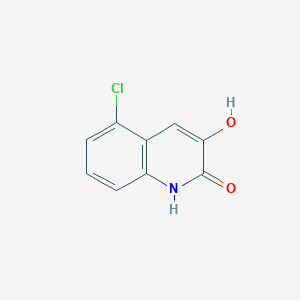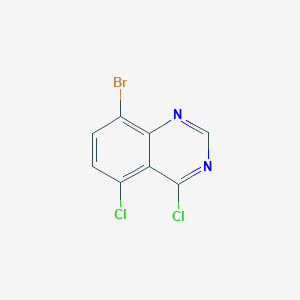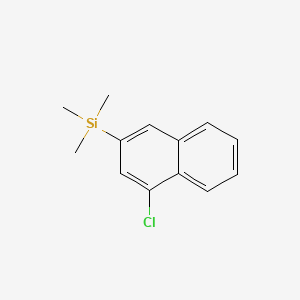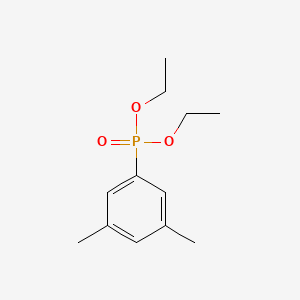
Diethyl (3,5-dimethylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,5-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is characterized by the presence of a phosphonate group attached to a 3,5-dimethylphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl (3,5-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (3,5-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl (3,5-dimethylphenyl)phosphonate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (3,5-dimethylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, disrupting normal enzymatic activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Diethyl phenylphosphonate: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and properties.
Dimethyl (3,5-dimethylphenyl)phosphonate: Contains methyl groups instead of ethyl groups, affecting its solubility and reactivity.
Diethyl (4-methylphenyl)phosphonate: The methyl group is positioned differently on the aromatic ring, leading to variations in chemical behavior.
Uniqueness: Diethyl (3,5-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in certain chemical and biological applications.
Propriétés
Formule moléculaire |
C12H19O3P |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |
Clé InChI |
VTWVQCHVMLTZNA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC(=CC(=C1)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




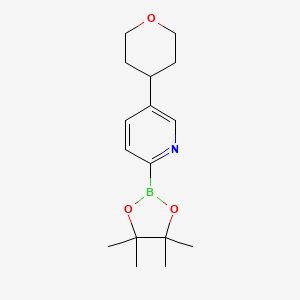
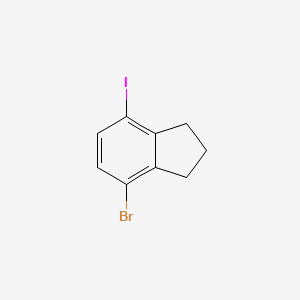

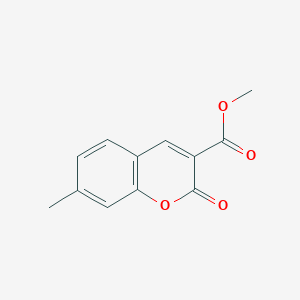
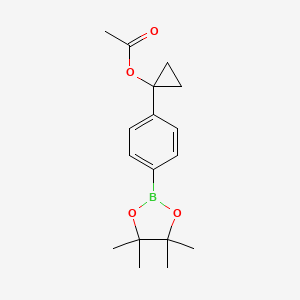

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
